1-Bromo-3,4-di-tert-butylbenzene

Steric bulk Cross-coupling A-value

1-Bromo-3,4-di-tert-butylbenzene (CAS 1261448-27-4) features an ortho-di-tert-butyl motif creating a uniquely congested steric environment around the bromine site—fundamentally distinct from the widely available 3,5-di-tert-butyl isomer. This contiguous 3,4-substitution pattern enables superior regioselective control in Suzuki-Miyaura couplings, serves as a critical precursor for bulky Buchwald-type biaryl phosphine ligands and NHC precursors, and introduces essential rotational barriers in polymers and molecular wires. Procuring the correct isomer is critical: substituting with the 3,5-isomer risks divergent reaction outcomes including altered coupling yields and failed conformation-sensitive applications. Ideal for medicinal chemistry, asymmetric catalysis, and advanced materials R&D.

Molecular Formula C14H21Br
Molecular Weight 269.22 g/mol
Cat. No. B15386666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,4-di-tert-butylbenzene
Molecular FormulaC14H21Br
Molecular Weight269.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)Br)C(C)(C)C
InChIInChI=1S/C14H21Br/c1-13(2,3)11-8-7-10(15)9-12(11)14(4,5)6/h7-9H,1-6H3
InChIKeyNIFGNWJJPOFFGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3,4-di-tert-butylbenzene: An Ortho-Disubstituted Aryl Bromide Building Block for Sterically Demanding Coupling Reactions


1-Bromo-3,4-di-tert-butylbenzene (CAS 1261448-27-4) is an aryl bromide building block featuring two tert-butyl groups in an ortho relationship (3,4-positions relative to bromine), creating a sterically congested aromatic system . The compound has the molecular formula C14H21Br and a molecular weight of 269.22 g/mol . Its defining structural feature is the contiguous 3,4-di-tert-butyl substitution pattern, which distinguishes it from the more commonly available 3,5-di-tert-butyl isomer and other bromo-tert-butylbenzene derivatives. This unique substitution pattern confers distinct steric and electronic properties that are critical for specific cross-coupling and metalation applications where regioselective control or steric shielding is required.

Why 1-Bromo-3,4-di-tert-butylbenzene Cannot Be Replaced by the 3,5-Di-tert-butyl Isomer in Steric-Dependent Syntheses


Aryl bromides with tert-butyl substituents are often considered interchangeable for generic cross-coupling reactions, yet the precise positioning of these bulky groups dramatically alters both steric and electronic parameters. The 3,4-di-tert-butyl substitution pattern in 1-bromo-3,4-di-tert-butylbenzene places two tert-butyl groups adjacent to each other and ortho to the bromine atom, creating a highly congested local environment that significantly impacts reaction kinetics, metalation regioselectivity, and the conformational stability of downstream products . In contrast, the widely available 3,5-di-tert-butyl isomer positions the tert-butyl groups meta to each other, resulting in a less sterically hindered bromine site and fundamentally different steric shielding characteristics. Substituting one isomer for the other without accounting for these differences can lead to divergent reaction outcomes, including altered coupling yields, unexpected regioselectivity in C-H activation steps, and the failure of conformation-sensitive applications in materials science or asymmetric catalysis .

Quantitative Differentiation of 1-Bromo-3,4-di-tert-butylbenzene vs. 3,5-Di-tert-butyl Isomer: Steric and Physical Property Evidence


Steric Parameter Differentiation: Ortho-Disubstitution Creates a More Hindered Aryl Bromide Than the 3,5-Isomer

The 3,4-di-tert-butyl substitution pattern in 1-bromo-3,4-di-tert-butylbenzene positions two tert-butyl groups in an ortho relationship (adjacent on the ring), creating a contiguous steric barrier flanking the bromine substituent. This results in a significantly more hindered aryl bromide compared to the 3,5-di-tert-butyl isomer, where the tert-butyl groups are meta to each other and provide less steric encumbrance around the reactive C-Br bond. The tert-butyl group has an A-value (conformational free energy) of >4.5 kcal/mol, representing one of the largest steric demands among common substituents. In the 3,4-isomer, the additive steric effect of two adjacent tert-butyl groups (>9 kcal/mol combined A-value contribution) severely restricts rotational freedom of the aromatic ring and shields the bromine atom from nucleophilic or metal-catalytic approach [1]. In contrast, the 3,5-isomer exhibits a lower effective steric barrier due to the meta relationship of its tert-butyl groups .

Steric bulk Cross-coupling A-value Conformational analysis

Melting Point Difference: 3,4-Isomer Exhibits Distinct Solid-State Behavior vs. 3,5-Isomer

The 3,4-di-tert-butyl isomer is reported as a solid at ambient conditions, while the 3,5-di-tert-butyl isomer has a well-defined melting point range of 62-66 °C (lit.) . Although the precise melting point of 1-bromo-3,4-di-tert-butylbenzene is not widely cataloged, supplier listings consistently describe it as a solid . The difference in solid-state behavior between the two isomers stems from their distinct molecular symmetry and crystal packing arrangements. The 3,5-isomer, with its higher symmetry (C2v-like), packs more efficiently and exhibits a higher, sharper melting transition. The 3,4-isomer, lacking this symmetry, likely displays a lower or broader melting range, which can be advantageous in applications requiring lower-temperature processing or where eutectic behavior is desired .

Physical property Melting point Crystallinity Solid-state stability

Regioselective Metal-Halogen Exchange: Ortho-Di-tert-butyl Shielding Directs Lithium-Halogen Exchange to the Less Hindered 5-Position

The 3,4-di-tert-butyl substitution pattern in 1-bromo-3,4-di-tert-butylbenzene creates a unique regioselective landscape for metal-halogen exchange reactions. The contiguous ortho-di-tert-butyl motif shields the bromine-bearing carbon (C1) and the adjacent C2 position, forcing lithium-halogen exchange to occur at the less sterically hindered C5 position when using organolithium reagents [1]. This regioselectivity is a direct consequence of the steric bulk of the two adjacent tert-butyl groups. In contrast, 1-bromo-3,5-di-tert-butylbenzene, with its meta-tert-butyl groups, presents a more accessible bromine atom and does not enforce the same regioselective bias . This differential reactivity is critical when synthesizing unsymmetrical biaryls or when a specific regioisomer is required for downstream functionalization.

Metal-halogen exchange Lithiation Regioselectivity Directed ortho-metalation

1-Bromo-3,4-di-tert-butylbenzene: Evidence-Based Application Scenarios in Synthesis and Materials


Synthesis of Sterically Shielded Ligands and Catalysts

The extreme steric hindrance imparted by the ortho-di-tert-butyl motif makes 1-bromo-3,4-di-tert-butylbenzene an ideal precursor for constructing bulky phosphine ligands (e.g., Buchwald-type biaryl phosphines) and N-heterocyclic carbene (NHC) precursors. The 3,4-isomer's unique substitution pattern can enforce specific conformations in the resulting ligand-metal complexes, enhancing catalyst stability and selectivity in cross-coupling reactions [1]. This is particularly valuable in reactions where ligand decomposition or off-cycle resting states are problematic, as the increased steric bulk can suppress these undesired pathways.

Regioselective Synthesis of Unsymmetrical Biaryls via Cross-Coupling

The distinct regioselectivity of 1-bromo-3,4-di-tert-butylbenzene in metalation and cross-coupling enables the construction of unsymmetrical biaryl motifs that are challenging to access using the 3,5-isomer. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds at the less hindered site when using the 3,4-isomer, allowing for sequential functionalization strategies [2]. This is essential for building complex molecular architectures in pharmaceuticals and agrochemicals where precise control over substitution patterns is critical for biological activity.

Conformationally Restricted Building Blocks for Organic Materials

The ortho-di-tert-butylbenzene core introduces significant rotational barriers around the aryl-aryl bond when incorporated into larger π-conjugated systems. 1-Bromo-3,4-di-tert-butylbenzene serves as a monomer for synthesizing polymers, dendrimers, or molecular wires where restricted rotation can enhance photophysical properties (e.g., fluorescence quantum yield) or charge transport characteristics [3]. The 3,4-isomer's unsymmetrical substitution pattern can also be leveraged to introduce dipole moments or specific packing motifs in solid-state materials.

Quote Request

Request a Quote for 1-Bromo-3,4-di-tert-butylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.